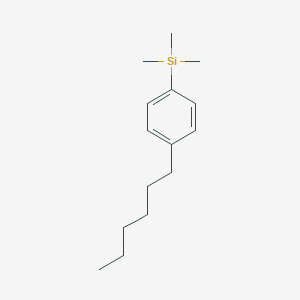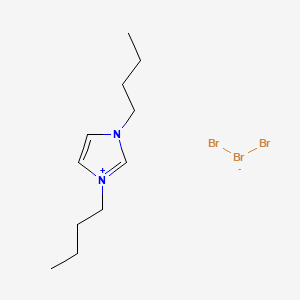
(4-Hexylphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hexylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C15H26Si. It is characterized by a phenyl ring substituted with a hexyl group at the para position and a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexylphenyl)trimethylsilane typically involves the hydrosilylation of 4-hexylphenylacetylene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hexylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can participate in reduction reactions, often serving as a hydride donor in the presence of catalysts like palladium or platinum.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Reduced hydrocarbons.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hexylphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance hydrophobicity and thermal stability
Wirkmechanismus
The mechanism of action of (4-Hexylphenyl)trimethylsilane primarily involves its role as a hydride donor in reduction reactions. The silicon-hydrogen bond in the trimethylsilyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can stabilize reactive intermediates through hyperconjugation, facilitating the formation of desired products in synthetic reactions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the hexylphenyl group, making it less hydrophobic and less bulky.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and steric properties.
Phenyltrimethylsilane: Similar phenyl group but without the hexyl substitution, affecting its solubility and reactivity
Uniqueness: (4-Hexylphenyl)trimethylsilane stands out due to its unique combination of hydrophobicity from the hexyl group and reactivity from the trimethylsilyl group. This makes it particularly useful in applications requiring both properties, such as in the synthesis of hydrophobic coatings and advanced materials .
Eigenschaften
Molekularformel |
C15H26Si |
|---|---|
Molekulargewicht |
234.45 g/mol |
IUPAC-Name |
(4-hexylphenyl)-trimethylsilane |
InChI |
InChI=1S/C15H26Si/c1-5-6-7-8-9-14-10-12-15(13-11-14)16(2,3)4/h10-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
VHDWAXCCPZNMHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)


![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)




